molecular formula C9H7N3O2 B3041670 (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid CAS No. 335030-65-4

(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid

Cat. No.: B3041670
CAS No.: 335030-65-4
M. Wt: 189.17 g/mol
InChI Key: JMDBUAOMYBSWKN-UHFFFAOYSA-N
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Description

(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with an acrylic acid moiety

Scientific Research Applications

(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid has diverse applications in scientific research:

Future Directions

The future directions for research on “(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid” and related compounds could involve the development of new synthetic methodologies, the exploration of their potential applications in medicinal chemistry and material science, and the investigation of their physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid typically involves the cyclization of imidazo[4,5-b]pyridine derivatives. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This reaction is often carried out under acidic conditions, which facilitate the formation of the imidazo[4,5-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium or copper may be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-b]pyridine N-oxides.

    Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or alkane derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, alkanes, and various substituted imidazo[4,5-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid is unique due to its specific arrangement of the imidazo[4,5-b]pyridine core and the acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-6-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-8(14)2-1-6-3-7-9(10-4-6)12-5-11-7/h1-5H,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDBUAOMYBSWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735998
Record name 3-(1H-Imidazo[4,5-b]pyridin-6-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335030-65-4
Record name 3-(1H-Imidazo[4,5-b]pyridin-6-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid
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